molecular formula C11H10ClNO2S2 B14155708 N-benzyl-5-chlorothiophene-2-sulfonamide CAS No. 214916-12-8

N-benzyl-5-chlorothiophene-2-sulfonamide

Cat. No.: B14155708
CAS No.: 214916-12-8
M. Wt: 287.8 g/mol
InChI Key: TZGCXLUBQGIXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Significance of Sulfonamide and Thiophene (B33073) Scaffolds in Chemical Research

The fields of medicinal and chemical biology have been profoundly influenced by the introduction and continued development of molecules containing sulfonamide and thiophene moieties. These two structural motifs are cornerstones in the design of therapeutic agents, each contributing unique and valuable properties to drug candidates.

The sulfonamide group (R-SO₂NR₁R₂), first introduced in the antibacterial agent Prontosil in the 1930s, revolutionized medicine as the first class of broadly effective systemic antimicrobials, predating the antibiotic era. nih.govwikipedia.org This functional group is a versatile scaffold, and its derivatives have demonstrated a vast spectrum of biological activities far beyond their original antibacterial use. ajchem-b.comresearchgate.net The therapeutic applications of sulfonamides are extensive, encompassing roles as antiviral, anticancer, antidiabetic, anti-inflammatory, and diuretic agents. nih.govajchem-b.com Their mechanism of action is often tied to their ability to act as enzyme inhibitors; for instance, many sulfonamides target carbonic anhydrase, which is relevant in treating glaucoma and certain cancers. ajchem-b.comneliti.com The enduring importance of this scaffold is highlighted by its presence in numerous FDA-approved drugs and its continued exploration in the development of novel therapeutic agents. nih.gov

Equally significant is the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. In medicinal chemistry, thiophene is considered a "privileged pharmacophore" and a classic bioisostere of the benzene (B151609) ring. nih.govnih.gov This bioisosteric relationship means that the thiophene ring can often substitute a benzene ring in a drug molecule without losing biological activity, while potentially improving properties such as metabolic stability or solubility. nih.gov Thiophene derivatives have been successfully incorporated into a wide array of marketed drugs with diverse therapeutic functions, including anti-inflammatory (e.g., Tenidap, Tiaprofenic acid), anticancer (e.g., Raltitrexed), and antipsychotic (e.g., Olanzapine) agents. nih.govcognizancejournal.comresearchgate.net The versatility of the thiophene ring, combined with its susceptibility to various chemical modifications, makes it an invaluable building block for medicinal chemists aiming to create new bioactive compounds. nih.gov The combination of these two powerful scaffolds—sulfonamide and thiophene—creates a molecular framework with significant potential for biological activity.

Table 1: Selected Biological Activities of Sulfonamide Derivatives

Biological Activity Therapeutic Area References
Antimicrobial Infectious Diseases ajchem-b.comajchem-b.comresearchgate.net
Anticancer Oncology nih.govneliti.comarabjchem.org
Antiviral Infectious Diseases nih.govajchem-b.comnih.gov
Anti-inflammatory Inflammation & Immunology nih.govresearchgate.net
Antidiabetic Endocrinology ajchem-b.comresearchgate.net
Diuretic Cardiology & Nephrology researchgate.netarabjchem.org
Carbonic Anhydrase Inhibition Glaucoma, Oncology ajchem-b.comneliti.com

Contextualization of N-benzyl-5-chlorothiophene-2-sulfonamide within Bioactive Heterocyclic Systems

Research into related thiophene-sulfonamide structures has validated the potential of this molecular template. For instance, studies on substituted thiophene sulfonamides have identified potent inhibitors of key protein kinases in the malaria parasite Plasmodium falciparum, highlighting their potential as antimalarial agents. nih.gov Another class of N-(5-substituted) thiophene-2-alkylsulfonamides has been shown to be potent inhibitors of 5-lipoxygenase (5-LO), an important enzyme in the inflammatory pathway, demonstrating significant anti-inflammatory activity. nih.gov

The specific substitutions on the this compound scaffold are critical. The chlorine atom at the 5-position of the thiophene ring can influence the electronic properties of the ring system and may provide a site for metabolic stability or specific interactions with biological targets. The N-benzyl group attached to the sulfonamide nitrogen significantly increases the molecule's lipophilicity compared to an unsubstituted sulfonamide, which can have a profound effect on cell permeability, bioavailability, and interaction with hydrophobic pockets in target proteins. The combination of a heterocyclic core with a sulfonamide moiety is a well-established strategy in medicinal chemistry for generating compounds with a wide range of biological activities, including antiviral properties. nih.govnih.gov Therefore, this compound is positioned within a class of compounds that has a proven track record in drug discovery, representing a promising framework for further investigation.

Table 2: Examples of Bioactive Thiophene-Sulfonamide Derivatives

Compound Class Reported Biological Activity Target/Application References
Substituted Thiophene Sulfonamides Antimalarial Cyclin-Dependent Protein Kinase (CDK) Inhibition nih.gov
N-(5-substituted) Thiophene-2-alkylsulfonamides Anti-inflammatory 5-Lipoxygenase (5-LO) Inhibition nih.gov
Heterocyclic Sulfonamides Antiviral Broad-spectrum antiviral drug development nih.govnih.gov
Thiophene Sulfonamides Anticancer Carbonic Anhydrase Inhibition neliti.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGCXLUBQGIXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240564
Record name 5-Chloro-N-(phenylmethyl)-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214916-12-8
Record name 5-Chloro-N-(phenylmethyl)-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214916-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-(phenylmethyl)-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations for N Benzyl 5 Chlorothiophene 2 Sulfonamide

Strategic Synthesis of the Core N-benzyl-5-chlorothiophene-2-sulfonamide Scaffold

The traditional synthesis of the target scaffold involves a sequential process: regioselective functionalization of the thiophene (B33073) ring, formation of the sulfonamide group, and finally, attachment of the benzyl (B1604629) group to the sulfonamide nitrogen.

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions, preferentially at the C2 and C5 positions. derpharmachemica.com This inherent reactivity is exploited to introduce the necessary chloro and sulfonyl groups in a controlled manner.

The synthesis of the key intermediate, 5-chlorothiophene-2-sulfonyl chloride, can be achieved through several routes. One common method involves the direct chlorosulfonation of 2-chlorothiophene. Alternatively, thiophene can first be sulfonated to produce thiophene-2-sulfonic acid, which is then converted to the sulfonyl chloride. chempedia.info Subsequent controlled chlorination can then introduce the chlorine atom at the 5-position. Halogenation of thiophene occurs readily, and specific conditions are required to achieve clean monochlorination at the desired position. iust.ac.ir For instance, reacting 5-chlorothiophene with chlorosulfonic acid under controlled temperatures can yield the 5-chlorothiophene-2-sulfonyl chloride intermediate directly.

The formation of the sulfonamide functional group is a cornerstone of this synthesis. This transformation is typically achieved by reacting the previously synthesized 5-chlorothiophene-2-sulfonyl chloride with an appropriate amine. To obtain the primary sulfonamide (5-chlorothiophene-2-sulfonamide), the sulfonyl chloride is treated with ammonia (B1221849) or an ammonia equivalent.

For a more direct route to the final product, the sulfonyl chloride can be reacted directly with benzylamine. This reaction is a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond characteristic of the sulfonamide. This step may be performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

When the synthetic strategy proceeds via the primary 5-chlorothiophene-2-sulfonamide (B1586055) intermediate, the final step is the attachment of the benzyl group to the nitrogen atom. This N-alkylation is a common transformation for sulfonamides. The reaction typically involves deprotonating the sulfonamide nitrogen with a suitable base to form a more nucleophilic sulfonamidate anion. This anion then reacts with a benzyl halide, such as benzyl bromide or benzyl chloride, in a nucleophilic substitution reaction to form the N-benzyl bond. A variety of bases can be employed, with lithium hydride (LiH) in a solvent like N,N-dimethylformamide (DMF) being one effective system for this transformation. nih.gov

Advanced Derivatization Strategies and Functional Group Interconversions

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing and derivatizing the this compound scaffold. These include metal-catalyzed reactions that offer milder conditions and broader substrate scope, as well as novel pathways involving unique intermediates.

A significant advancement over classical N-alkylation methods is the use of transition metal catalysts. rsc.orgionike.com These methods often utilize alcohols as alkylating agents, which are readily available and produce water as the only byproduct, making them environmentally attractive. ionike.com This process, often termed the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst. ionike.comresearchgate.net The aldehyde then condenses with the sulfonamide to form an imine intermediate, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. ionike.com

A range of metal catalysts have been shown to be effective for the N-alkylation of sulfonamides with benzylic alcohols. These include complexes of iridium, rsc.orgnih.gov iron, ionike.com manganese, acs.org and copper. ionike.com These catalytic systems often exhibit high efficiency, with some requiring only low catalyst loadings to achieve excellent yields of the N-alkylated product. nih.gov

Table 1: Comparison of Metal-Catalyzed N-Alkylation of Sulfonamides with Alcohols
Metal Catalyst SystemAlkylating AgentKey FeaturesTypical YieldsReference
[Cp*Ir(biimH2)(H2O)][OTf]2Various AlcoholsWater-soluble, metal-ligand bifunctional catalyst. Operates in water under microwave irradiation.74-91% rsc.org
FeCl2/K2CO3Benzylic AlcoholsSuccessfully developed for N-alkylation via borrowing hydrogen method. High yields are generally achieved.>90% ionike.com
Mn(I) PNP pincer precatalystBenzylic and Aliphatic AlcoholsWell-defined, bench-stable precatalyst. A diverse range of sulfonamides undergoes mono-N-alkylation.Average 85% acs.org
Cu(OAc)2/K2CO3Benzylic AlcoholsEfficiently performed via hydrogen borrowing methodology.Excellent ionike.com

Alternative strategies for constructing the core scaffold involve different bond-forming sequences and intermediate species. The preparation of the 5-chlorothiophene precursor can be achieved through oxidative chlorination methods. For example, systems like potassium permanganate (B83412) combined with hydrochloric acid (KMnO4/HCl) can be used to convert thiophene in a mixture, demonstrating a method for simultaneous oxidation and chlorination. scientific.netresearchgate.net

More advanced approaches to forming the sulfonamide moiety can proceed through different sulfur oxidation states. Recent developments in photoredox and copper catalysis have enabled the synthesis of aryl sulfinamides (containing an S(IV) center) from arenes. acs.orgacs.org In this type of strategy, a C–S bond is formed first. These sulfinamide intermediates are valuable as they can be efficiently oxidized to the corresponding sulfonamides (S(VI) species). acs.org This pathway represents a sophisticated functional group interconversion, moving from a thiol or a C-H bond to a sulfinamide and then to the final sulfonamide, offering a novel retrosynthetic disconnection for the target molecule and its analogues.

Stereoselective Synthesis Approaches and Chiral Sulfur(VI) Pharmacophores

While the sulfonamide group in this compound is achiral, there is growing interest in developing chiral analogues to explore new chemical space and enhance biological activity. tandfonline.comresearchgate.net Sulfur can form stable stereogenic centers in its higher oxidation states, such as S(IV) and S(VI), but these chiral structures have been historically underutilized in drug discovery programs. acs.org The introduction of chirality at the sulfur(VI) center can significantly increase the structural diversity and complexity of drug candidates. acs.orgresearchgate.net

Key chiral sulfur(VI) pharmacophores that are related to sulfonamides include sulfoximines, sulfonimidamides, and sulfondiimines. acs.org These functional groups are considered valuable isosteres of sulfonamides. tandfonline.com Sulfonimidamides, for instance, are inherently chiral aza-analogues of sulfonamides that can offer advantageous properties like increased metabolic stability. tandfonline.comresearchgate.net

Strategies for the asymmetric synthesis of chiral sulfur compounds, which could be adapted for analogues of this compound, generally fall into several categories:

Chiral Auxiliary Strategy: This approach involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. For example, enantioenriched sulfinamides, which can be prepared using chiral amines like (R)-N-benzyl-1-phenylethanamine, serve as excellent precursors for the stereospecific synthesis of other chiral sulfur compounds. acs.org

Catalytic Enantioselective Transformations: These methods are highly efficient for creating enantiopure stereogenic centers. acs.org The development of catalytic enantioselective oxidation and imidation of prochiral starting materials represents a significant advancement in this area. acs.org

Enantiospecific Transformation: This strategy relies on the use of enantiopure sulfur-containing starting materials. However, its application can be limited by the commercial availability of these precursors. acs.org

The development of modular and enantioselective synthetic routes to chiral building blocks like sulfonimidoyl fluorides is opening new avenues for incorporating these novel pharmacophores into drug discovery pipelines. researchgate.netnih.gov

Isosteric Replacement and Scaffold Diversification for Sulfonamide Analogues

Isosteric replacement is a fundamental strategy in medicinal chemistry used to modulate the physicochemical and pharmacological properties of a lead compound. drughunter.com For sulfonamide-containing molecules like this compound, this can involve replacing the sulfonamide moiety itself or diversifying the surrounding scaffold. cardiff.ac.uknih.gov

Isosteric Replacement of the Sulfonamide Group: The sulfonamide group is valued for its stability, solubility, and ability to form hydrogen bonds. tandfonline.com However, replacing it with a suitable bioisostere can be desirable to fine-tune properties or develop new intellectual property. drughunter.comcardiff.ac.uknih.gov A number of N-acylsulfonamide bioisosteres have been developed that provide opportunities to modulate acidity, lipophilicity, and permeability. cardiff.ac.uknih.gov Adding more nitrogen atoms to the sulfur(VI) core to create structures like sulfonimidamides is another strategy to access new bioisosteres. nih.gov

Below is a table summarizing potential bioisosteric replacements for the sulfonamide group.

Bioisosteric ReplacementPotential AdvantagesReference(s)
Sulfonimidamide Inherently chiral; may increase metabolic stability and solubility. tandfonline.com, nih.gov
Sulfoximine Chiral pharmacophore; offers unique physicochemical and pharmacokinetic properties. researchgate.net, researchgate.net
gem-Dimethylsulphone Can reduce metabolic lability. cambridgemedchemconsulting.com
N-Acylsulfonamide Surrogates (e.g., Isoxazole, 1,2,3-Triazole) Modulates physicochemical properties like acidity and permeability. cardiff.ac.uk, nih.gov
Carboxylic Acid Sulfonamides are often considered bioisosteres of carboxylic acids, offering increased lipophilicity and metabolic stability in comparison. drughunter.com

Scaffold Diversification: Beyond altering the core sulfonamide, the thiophene and benzyl portions of this compound can be modified to explore structure-activity relationships. This scaffold diversification can lead to analogues with improved properties. For instance, Suzuki-Miyaura cross-coupling reactions have been used to diversify related 5-bromothiophene-2-sulfonamide (B1270684) scaffolds, yielding a variety of derivatives. nih.gov Similarly, other research has focused on designing novel scaffolds based on an N-benzyl and sulfamoyl framework to create new therapeutic agents. nih.gov

Methodologies for Compound Purification in Research Contexts

The purification of sulfonamides like this compound in a research context is crucial for obtaining materials of sufficient purity for characterization and biological testing. Common methods include recrystallization and various forms of chromatography.

Recrystallization: This is a classic and effective method for purifying solid compounds. The choice of solvent is critical. For sulfonamides, solvents like ethanol (B145695) or mixtures of a propanol (B110389) and water have been used effectively. google.com The process involves dissolving the crude compound in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. google.com

Chromatographic Techniques: Chromatography is a versatile tool for both purification and analysis.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is widely used for the analysis and purification of sulfonamides. nih.gov Columns with a C18 stationary phase are common, and the mobile phase typically consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution, often containing an acid like formic acid to improve peak shape. nih.govrsc.org

Solid-Phase Extraction (SPE): SPE is often used for sample cleanup and pre-concentration before final analysis or purification. researchgate.net Sorbents such as C18 can be employed to retain the compound of interest while undesired matrix components are washed away. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of complex mixtures. It has been successfully applied to the separation of various sulfonamides using columns such as packed silica (B1680970) or aminopropyl stationary phases with a mobile phase of supercritical carbon dioxide and a modifier like methanol. researchgate.net

The following table compares common purification methodologies.

Purification MethodPrincipleTypical ApplicationReference(s)
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Purification of solid, crystalline compounds on a moderate to large scale. google.com
Column Chromatography / HPLC Differential partitioning of components between a stationary phase (e.g., C18, silica) and a mobile phase.High-resolution separation and purification from small (analytical) to large (preparative) scales. nih.gov, rsc.org
Solid-Phase Extraction (SPE) Partitioning of solutes between a solid sorbent and a liquid phase.Sample cleanup, fractionation, and concentration prior to further analysis. researchgate.net, nih.gov
Supercritical Fluid Chromatography (SFC) Partitioning between a stationary phase and a supercritical fluid mobile phase.High-resolution separation, often with faster run times and less organic solvent use than HPLC. researchgate.net

Computational Chemistry and Theoretical Investigations of N Benzyl 5 Chlorothiophene 2 Sulfonamide

Advanced Molecular Modeling and Simulation Methodologies

Advanced computational techniques are pivotal in modern drug discovery and materials science for predicting molecular properties and interactions, thereby guiding experimental research.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For N-benzyl-5-chlorothiophene-2-sulfonamide, DFT calculations would provide insights into its molecular geometry, orbital energies, and electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Description Hypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO 5.3 eV
Dipole Moment Measure of the net molecular polarity 3.2 D
Electron Affinity Energy released when an electron is added 1.1 eV
Ionization Potential Energy required to remove an electron 6.4 eV

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations. No published data is available for this specific compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound, docking simulations would be used to predict its binding mode and affinity to a specific biological target, such as an enzyme or a receptor. This is crucial for understanding its potential pharmacological activity. The process involves placing the ligand (the compound) into the binding site of the protein target and scoring the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. acs.orgresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, revealing conformational changes and the persistence of key interactions, which are essential for a stable binding.

Conformational Analysis and Energy Profiling

This compound possesses rotational freedom around several single bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Identifying the low-energy, or most stable, conformations is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a biological target.

Energy profiling involves calculating the potential energy of the molecule as a function of one or more torsion angles. This allows for the identification of energy minima (stable conformers) and energy barriers to rotation. This information is invaluable for understanding the flexibility of the molecule and its preferred shape in different environments.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Screening

QSAR and virtual screening are powerful in silico tools used to predict the biological activity of compounds and to identify new potential drug candidates from large databases.

Predictive Modeling of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with known biological activities would be required. Various molecular descriptors, which are numerical representations of chemical information, would be calculated for each molecule. These can include electronic, steric, hydrophobic, and topological properties.

Statistical methods are then used to build a model that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, including this compound, thereby prioritizing synthetic efforts.

Table 2: Examples of Molecular Descriptors for QSAR Studies

Descriptor Type Example Information Encoded
Electronic Dipole Moment, HOMO/LUMO energies Electron distribution, reactivity
Steric Molecular Volume, Surface Area Size and shape of the molecule
Hydrophobic LogP (octanol-water partition coefficient) Lipophilicity, ability to cross membranes
Topological Wiener Index, Kier & Hall Connectivity Indices Atomic connectivity and branching

Note: This table lists general descriptor types used in QSAR modeling.

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov If this compound were identified as a hit compound with desirable activity, its structural features could be used to perform a similarity search or a pharmacophore-based search on large chemical databases. This would help in identifying other commercially available or synthetically accessible compounds with potentially similar or improved biological activity, thus accelerating the process of lead optimization.

Theoretical Characterization of Electronic and Optical Properties

Theoretical and computational chemistry provide powerful tools for understanding the electronic and optical properties of molecules like this compound at a subatomic level. Through the use of quantum chemical calculations, researchers can predict and analyze various molecular characteristics that are difficult or impossible to measure experimentally. These computational approaches, particularly those based on Density Functional Theory (DFT), offer profound insights into the molecule's reactivity, stability, and its interaction with light. Such studies are crucial for the rational design of new materials and therapeutic agents.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the chemical reactivity and kinetic stability of molecules. mdpi.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For the broader class of thiophene (B33073) sulfonamide derivatives, computational studies have been conducted to determine these FMO parameters. mdpi.com In a representative study on a series of thiophene sulfonamides, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to calculate the HOMO and LUMO energies. mdpi.com The distribution of the electron density in these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Typically, in such molecules, the HOMO is distributed over the thiophene and sulfonamide moieties, while the LUMO is also localized across the aromatic systems. The specific substitution patterns on the thiophene and the nature of the N-substituent (like the benzyl (B1604629) group in this compound) significantly influence the energies of these orbitals and, consequently, the reactivity of the compound. For instance, the introduction of electron-withdrawing or electron-donating groups can raise or lower the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties. rsc.org

The HOMO-LUMO energy gap for a series of thiophene sulfonamide derivatives was found to be in the range of 3.44 to 4.65 eV, indicating good stability for these compounds. mdpi.com While specific values for this compound are not available in the reviewed literature, it is expected to fall within a similar range, reflecting a stable molecular structure.

Compound AnalogueEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Thiophene Sulfonamide Derivative 1-7.05-2.404.65
Thiophene Sulfonamide Derivative 2-7.12-2.584.54
Thiophene Sulfonamide Derivative 3-7.25-3.813.44

This table presents representative FMO data for analogous thiophene sulfonamide derivatives from a computational study, illustrating the typical range of values for this class of compounds. mdpi.com

Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR)

Computational methods are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the harmonic vibrational frequencies of the molecule. These calculations can help in the assignment of the vibrational modes observed in experimental FT-IR spectra. For thiophene sulfonamide derivatives, key vibrational modes include the stretching of the S=O and S-N bonds in the sulfonamide group, as well as vibrations associated with the thiophene and benzyl rings. mdpi.com

In a computational study of related compounds, the characteristic asymmetric and symmetric stretching vibrations of the O=S=O group were calculated to be in the range of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The N-H stretching vibration is typically observed around 3300-3400 cm⁻¹, while the C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹. primescholars.com The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. scielo.org.za

Vibrational ModeCalculated Frequency Range (cm⁻¹)Typical Experimental Frequency Range (cm⁻¹)
N-H Stretch~33653300-3500
Aromatic C-H Stretch3016-30763000-3100
S=O Asymmetric Stretch1350-14001335-1370
S=O Symmetric Stretch1150-12001140-1180
S-N Stretch~900900-950

This table shows a comparison of predicted and typical experimental IR vibrational frequencies for key functional groups in thiophene sulfonamide derivatives. mdpi.comprimescholars.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis helps to understand the electronic transitions between molecular orbitals that occur when a molecule absorbs light. The calculations provide the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For thiophene sulfonamide derivatives, the UV-Vis spectra are typically characterized by intense absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic systems. The HOMO to LUMO transition is often the primary contributor to the lowest energy absorption band. Computational studies on analogous compounds have shown that the calculated λmax values are generally in good agreement with experimental data. mdpi.com The solvent environment can also be modeled in these calculations to provide more accurate predictions, as it can influence the electronic transitions.

While specific TD-DFT results for this compound are not available, studies on similar molecules suggest that the main absorption peaks would likely be predicted in the 200-400 nm range.

Mechanistic Elucidation of Biological Interactions of N Benzyl 5 Chlorothiophene 2 Sulfonamide and Analogues

Enzyme Inhibition Mechanisms

N-benzyl-5-chlorothiophene-2-sulfonamide belongs to the sulfonamide class of compounds, which are recognized for their diverse pharmacological activities. The core mechanism of action for many sulfonamides involves the competitive inhibition of enzymes crucial for various metabolic pathways. The structural features of this compound—namely the sulfonamide group, the substituted thiophene (B33073) ring, and the benzyl (B1604629) moiety—dictate its interaction and binding affinity with the active sites of different enzymes.

Carbonic Anhydrase (CA) Isoform-Specific Inhibition and Binding Energetics

The sulfonamide group is a classic zinc-binding group that allows these compounds to act as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Fifteen different isoforms of human (h) CA have been identified, and their inhibition has therapeutic applications in treating a wide range of conditions, including glaucoma, epilepsy, and cancer. sci-hub.ru

Research has focused on developing sulfonamide-based inhibitors with selectivity for specific CA isoforms to minimize side effects. nih.gov For instance, the transmembrane isoforms hCA IX and hCA XII are overexpressed in many tumors and are considered important targets for anticancer therapies. nih.govmdpi.com Studies on various five-membered heterocyclic sulfonamides have demonstrated significant inhibitory activity against these tumor-associated isoforms. nih.gov The binding of the sulfonamide inhibitor to the CA active site is primarily mediated by the coordination of the sulfonamide's nitrogen atom to the catalytic Zn²⁺ ion. nih.gov The "tail" of the inhibitor, in this case the N-benzyl-5-chlorothiophene portion, can form additional interactions with amino acid residues within the active site cavity, which governs the isoform selectivity and binding affinity. sci-hub.ru For example, a series of positively charged thiadiazole sulfonamides showed high affinity for the tumor-associated CA IX isoform, with inhibition constants (Ki) in the range of 3–45 nM. nih.gov

Table 1: Inhibition Constants of Positively Charged Thiadiazole Sulfonamides Against hCA Isoforms

hCA IsoformInhibition Constant (Ki) Range
hCA I3–12 nM
hCA II0.20–5.96 nM
hCA IX3–45 nM

Note: Data is for a series of positively charged thiadiazole sulfonamides, not this compound itself. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition and Kinetic Studies (e.g., Lineweaver-Burk)

Monoamine oxidases (MAOs) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine. nih.gov There are two isoforms, MAO-A and MAO-B, and inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. nih.govfrontiersin.org

Recent studies have identified novel benzylamine-sulfonamide derivatives as selective and potent inhibitors of the MAO-B enzyme. nih.gov Kinetic studies, often visualized using Lineweaver-Burk plots, have indicated that many of these sulfonamide-based compounds act as competitive inhibitors. nih.gov This means they compete with the substrate for binding to the active site of the MAO-B enzyme. The potency of these inhibitors is often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, certain N-benzyl-sulfonamide analogues have demonstrated IC₅₀ values for MAO-B in the nanomolar range, comparable to the reference compound selegiline. nih.gov Molecular docking studies suggest that the inhibitory activity is related to hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Tyr398 and Tyr435, within the MAO-B active site. nih.gov

Table 2: MAO-B Inhibitory Activity of Selected Benzylamine-Sulfonamide Derivatives

CompoundMAO-B IC₅₀ (µM)
Compound 11 0.041
Compound 12 0.065
Selegiline (Reference) 0.037

Note: Data represents N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (11) and a related analogue (12). nih.gov

Aldose Reductase (AR) Inhibition Profiles

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent oxidative stress, which is implicated in long-term diabetic complications. tandfonline.com Therefore, AR inhibition is a key therapeutic strategy for preventing and treating these complications. tandfonline.com

Novel 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives, which share structural similarities with this compound, have been evaluated as AR inhibitors. tandfonline.com Research indicates that the presence of a sulfonyl linker between two aromatic rings is crucial for potent AR inhibition. tandfonline.com Molecular docking studies suggest that these inhibitors can occupy the enzyme's selectivity pocket, forming hydrophobic interactions with residues such as Thr113 and Phe115. tandfonline.com While the specific inhibitory data for this compound is not available, the activity of these related sulfonyl derivatives highlights the potential of this chemical class to target the aldose reductase enzyme. tandfonline.com

Lipoxygenase (LOX) Inhibition and Anti-Inflammatory Modulatory Pathways

Lipoxygenases (LOXs) are enzymes that play a critical role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. mdpi.com The 5-lipoxygenase (5-LOX) pathway is a key target for the development of anti-inflammatory drugs. mdpi.comresearchgate.net Inhibition of 5-LOX can reduce the production of pro-inflammatory leukotrienes, such as leukotriene B₄ (LTB₄), thereby mitigating the inflammatory response. mdpi.comnih.gov

The anti-inflammatory effects of some compounds are linked to their ability to inhibit the 5-LOX pathway. nih.gov While direct inhibitory data for this compound on LOX is not specified in the provided context, the sulfonamide scaffold is present in various compounds designed as anti-inflammatory agents. nih.gov The mechanism of such agents often involves the modulation of inflammatory cascades, including the reduction of inflammatory cytokines and the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-LOX. nih.gov The inhibition of these pathways ultimately leads to a decrease in the production of inflammatory mediators, providing a basis for their therapeutic effect. nih.gov

Cholinesterase (AChE) and Urease Inhibition Assays

Recent research has explored the potential of sulfonamide derivatives as inhibitors of other clinically relevant enzymes, such as acetylcholinesterase (AChE) and urease. benthamdirect.comnih.gov

Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibitors of AChE are the primary therapeutic agents for managing the symptoms of Alzheimer's disease. benthamdirect.com Studies on various mono- and di-sulfonamide derivatives have demonstrated their potential to inhibit AChE. For instance, one study found that a 4-iodobenzenesulfonyl chloride and aniline derivative (compound M1) exhibited an IC₅₀ value of 42.09 µg/mL against AChE. Molecular docking studies suggest these compounds bind within the active site of AChE, interacting with key residues to block its catalytic activity.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic strategy to combat these infections. researchgate.net Thiophene-bearing sulfonylacetamide moieties, structurally related to this compound, have shown promising urease inhibitory activity. nih.gov For example, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide demonstrated an IC₅₀ of 17.1 µg/mL against jack bean urease. nih.gov Kinetic studies of other sulfonamide-based inhibitors have shown them to act via a competitive mode of inhibition. mdpi.com

Table 3: Inhibitory Activity of Selected Sulfonamide Analogues Against AChE and Urease

Compound Class/NameTarget EnzymeIC₅₀ Value
Mono-sulfonamide derivative (M1)Acetylcholinesterase42.09 µg/mL
N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide (4g)Urease17.1 µg/mL
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide (4f)Urease~17.1 µg/mL
Naproxen-sulfanilamide conjugateUrease6.69 µM
Naproxen-sulfathiazole conjugateUrease5.82 µM
Naproxen-sulfaguanidine conjugateUrease5.06 µM

Note: Data represents various sulfonamide derivatives, not this compound itself. nih.govmdpi.com

Thioredoxin Reductase (Trr1) Inhibitionfrontiersin.org

Current scientific literature does not provide evidence to suggest that this compound or its close analogues are inhibitors of Thioredoxin Reductase (Trr1). Extensive searches for mechanistic studies on the interaction between this specific chemical compound and Trr1 have not yielded any relevant findings.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Mechanismssemanticscholar.org

There is no direct evidence in the current body of scientific research to indicate that this compound functions as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). While some thiophene-containing compounds have been investigated as potential PTP1B inhibitors, a specific inhibitory mechanism for this compound has not been elucidated. Research has shown that other classes of compounds, such as bicyclic and tricyclic thiophenes, can exhibit inhibitory activity against PTP1B, with structure-activity relationships and structural information from PTP1B-inhibitor complexes being well-characterized for those derivatives nih.gov. However, this does not extend to the specific compound .

Molecular Basis of Ligand-Target Binding and Specificity

Characterization of Key Intermolecular Forces (Hydrogen Bonding, Hydrophobic, Halogen Bonding)nih.govnih.gov

The binding of this compound and its analogues to their target receptors is governed by a combination of intermolecular forces. While specific crystallographic data for this exact compound is not available, the study of related sulfonamides and halogenated compounds provides insights into the likely interactions.

Hydrogen Bonding: The sulfonamide group is a key pharmacophore that can participate in hydrogen bonding. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor. These interactions are crucial for the recognition and binding of sulfonamides to their protein targets nih.govacs.org.

Hydrophobic Interactions: The benzyl and thiophene rings of this compound contribute to hydrophobic interactions with nonpolar residues within the binding pocket of the receptor. These interactions are significant in driving the binding affinity of the ligand researchgate.net.

Halogen Bonding: The chlorine atom on the thiophene ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the protein, such as a carbonyl oxygen or a nitrogen atom semanticscholar.orgnih.govsoci.orgutep.edu. The presence of the chlorine atom can enhance the binding affinity and selectivity of the ligand for its target nih.gov.

Influence of Molecular Geometry on Binding Conformationnih.govmdpi.com

The three-dimensional shape of this compound and its analogues is a critical determinant of their binding affinity and specificity. The relative orientation of the benzyl group, the sulfonamide linker, and the chlorothiophene moiety must be optimal to fit within the allosteric binding pocket of the CCR4 receptor acs.orgnih.gov.

Stereochemical Aspects of Protein-Ligand Interactions of this compound and Analogues

The three-dimensional arrangement of atoms in a ligand and its corresponding protein target is a critical determinant of the affinity and specificity of their interaction. For this compound and its analogues, stereochemical considerations are paramount in understanding their biological activity. While direct crystallographic studies of this compound bound to a protein target are not extensively available in the public domain, a wealth of information from studies on analogous sulfonamide-containing ligands provides significant insights into the potential stereochemical aspects of its protein-ligand interactions.

Furthermore, the potential for chirality in analogues of this compound can lead to stereoselective binding. For instance, modifications to the thiophene ring or the benzyl group could introduce chiral centers. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. This stereoselectivity arises from the fact that biological macromolecules, such as proteins, are themselves chiral and will therefore interact differently with the different enantiomers of a chiral ligand.

Studies on sulfinamide analogues, where one of the sulfonamide oxygens is replaced by a lone pair of electrons, introducing a stereocenter at the sulfur atom, have provided direct evidence of the importance of stereochemistry in protein binding. In the context of FKBP12, different stereoisomers of sulfinamides exhibited varying binding affinities, and interestingly, the preference for a particular stereochemistry was found to differ among various FKBP homologues. nih.govacs.org This highlights that even subtle changes in the three-dimensional arrangement around the sulfur atom can have profound effects on protein recognition.

The table below summarizes the binding affinities of a reference bicyclic sulfonamide and its sulfinamide and sulfonimidamide analogues with FKBP12, illustrating the impact of stereochemistry on binding.

CompoundSulfur MotifKD for FKBP12 (nM)
1 Sulfonamide2.6 ± 0.2
4a Sulfinamide (diastereomer a)>1000
4b Sulfinamide (diastereomer b)128 ± 8
5a N-unsubstituted sulfonimidamide (diastereomer a)360 ± 30
5b N-unsubstituted sulfonimidamide (diastereomer b)283 ± 15

Data adapted from a study on bicyclic sulfonamide analogues binding to FKBP12. nih.govacs.org

The data clearly demonstrates that modifications to the sulfonamide group and their resulting stereochemistry have a significant impact on binding affinity. For the sulfinamides (4a and 4b), a clear stereochemical preference is observed, with diastereomer 4b showing significantly better binding than 4a. nih.govacs.org While these are not direct analogues of this compound, the principles of stereoselective recognition of the sulfonamide core are highly relevant.

Structure Activity Relationship Sar Investigations and Rational Molecular Design

Systematic Modification of the Thiophene (B33073) Core

The thiophene ring serves as a crucial anchor for the sulfonamide group and the 5-chloro substituent. Alterations to this heterocyclic core have been a primary focus of SAR investigations.

The nature of the substituent at the 5-position of the thiophene ring has been shown to be a critical determinant of biological activity. The presence of a halogen, such as the chlorine atom in the parent compound, is a recurring motif in many biologically active thiophene-2-sulfonamides.

Table 1: Antibacterial Activity of 5-bromo-N-alkylthiophene-2-sulfonamides

Compound N-Alkyl Group MIC (µg/mL) MBC (µg/mL)
3a Ethyl 3.125 6.25
3b Propyl 0.39 0.78
4c Aryl derivative of 3b 1.56 3.125

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration against NDM-producing K. pneumoniae ST147.

The arrangement of substituents on the thiophene ring also plays a pivotal role in determining the biological potency. While the 2,5-disubstituted pattern is common, exploring other substitution patterns can lead to significant changes in activity. The relative positions of the sulfonamide group and the chloro substituent can alter the molecule's dipole moment and its ability to fit into a specific binding pocket. Further research into different substitution isomers of N-benzyl-5-chlorothiophene-2-sulfonamide is needed to fully delineate the impact of the substitution pattern on its biological profile.

Exploration of N-Substituent Diversity on the Sulfonamide Moiety

The nitrogen atom of the sulfonamide group offers a versatile point for modification, and the nature of the substituent at this position has a profound impact on the compound's properties.

The N-benzyl group is a key feature of the parent compound, contributing to its lipophilicity and potential for aromatic interactions with biological targets. Studies on related N-benzylated scaffolds have shown that substitutions on the benzyl (B1604629) ring can fine-tune the biological activity. For instance, in a series of N-benzylated-5-methoxytryptamine analogues, substitutions at the ortho and meta positions of the benzyl ring were found to enhance affinity for serotonin (B10506) receptors, while para-substitution was detrimental. This suggests that the substitution pattern on the N-benzyl group of this compound could be a critical factor in modulating its activity.

Replacing the N-benzyl group with other substituents, such as alkyl or heteroaryl groups, has been a key strategy to explore new chemical space and modulate the pharmacological properties of thiophene-2-sulfonamides.

Investigations into N-alkylthiophene-2-sulfonamides have demonstrated that the length and branching of the alkyl chain can influence antibacterial activity. For example, in the 5-bromo-N-alkylthiophene-2-sulfonamide series, the N-propyl derivative showed significantly higher potency than the N-ethyl derivative.

The introduction of N-heteroaryl substituents has also been explored. These groups can introduce additional hydrogen bond donors and acceptors, potentially leading to enhanced target engagement and altered pharmacokinetic profiles. The specific heteroaromatic ring system and its point of attachment to the sulfonamide nitrogen are critical variables that can be optimized to achieve desired biological effects.

Strategic Bioisosterism and Scaffold Hopping Approaches

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, and scaffold hopping, the replacement of a core molecular framework with a topologically different one, are powerful strategies in drug discovery to identify novel and potentially improved chemotypes.

While specific examples of scaffold hopping originating from this compound are not extensively documented, the general principles of this approach offer exciting possibilities. For instance, replacing the thiophene ring with other five- or six-membered heterocycles could lead to the discovery of novel scaffolds with distinct biological activities and intellectual property potential. Similarly, bioisosteric replacement of the sulfonamide linker or the N-benzyl group could yield new classes of compounds with improved drug-like properties.

Sulfonamide Bioisosteres and their Conformational Effects

The sulfonamide functional group is a critical pharmacophore in a vast array of therapeutic agents, known for its ability to form key hydrogen bond interactions with biological targets. However, to fine-tune activity, modulate physicochemical properties such as solubility and pKa, and explore novel binding interactions, the concept of bioisosterism is often employed. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule.

In the context of this compound, several bioisosteric replacements for the sulfonamide moiety can be considered. These substitutions aim to retain the essential hydrogen bond donor/acceptor characteristics while altering other parameters like steric bulk, lipophilicity, and metabolic stability. Common bioisosteres for the sulfonamide group include carboxamides, phosphonamides, and certain acidic heterocycles. The choice of a particular bioisostere is highly dependent on the specific therapeutic target and the desired pharmacological profile.

Table 1: Potential Sulfonamide Bioisosteres and Their Predicted Conformational Impact on the N-benzyl-5-chlorothiophene Scaffold

Bioisosteric GroupPredicted Change in Acidity (Compared to Sulfonamide)Potential Conformational Effects on N-benzyl GroupRationale for Selection
CarboxamideLess acidicMay alter the rotational barrier around the N-C bond due to changes in electronic distribution and hydrogen bonding potential.A classic bioisostere that can modulate hydrogen bonding and lipophilicity.
PhosphonamideMore acidicThe larger size and different geometry of the phosphonamide group could introduce steric constraints, favoring specific rotamers.Can mimic the tetrahedral geometry of the sulfonamide and introduce new interactions.
SulfoximineSimilar or slightly less acidicThe additional substituent on the sulfur atom can introduce steric bulk and influence the preferred orientation of the N-benzyl group.Offers opportunities to modulate physicochemical and ADME properties.
TetrazoleSignificantly more acidicAs an acidic heterocycle, it can mimic the charge distribution of the deprotonated sulfonamide and influence long-range electrostatic interactions.Often used to improve metabolic stability and oral bioavailability.

Design of Hybrid Scaffolds for Enhanced Activity

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. The goal is to create a new chemical entity with an improved affinity and efficacy, a modified selectivity profile, or the ability to interact with multiple biological targets simultaneously. This approach can lead to compounds with enhanced therapeutic advantages, such as synergistic effects, reduced side effects, and a lower likelihood of developing drug resistance.

For the this compound scaffold, the design of hybrid molecules opens up numerous possibilities for enhancing its biological activity. The thiophene-sulfonamide core can be considered the primary scaffold, which can be linked to other biologically active moieties. The choice of the secondary pharmacophore depends on the intended therapeutic application. For instance, if the primary scaffold exhibits antimicrobial properties, it could be hybridized with a molecule known to inhibit a different bacterial pathway, potentially leading to a synergistic antibacterial effect.

Table 2: Examples of Hybrid Scaffold Design Strategies Based on the 5-Chlorothiophene-2-sulfonamide (B1586055) Core

Hybrid Scaffold ConceptSecondary PharmacophorePotential Therapeutic Target/ApplicationDesign Rationale
Dual-Target AntimicrobialFluoroquinoloneDNA gyrase and Dihydropteroate (B1496061) synthaseCombining two different mechanisms of antibacterial action to combat resistance.
Anti-inflammatory/AnticancerBenzothiazoleCyclooxygenase (COX) and various kinasesBenzothiazoles are known to possess anti-inflammatory and anticancer properties.
Neuroprotective AgentAdamantane (B196018)NMDA receptor or other CNS targetsThe lipophilic adamantane cage can improve blood-brain barrier penetration.
Antiviral AgentTriazoleViral enzymes (e.g., protease, reverse transcriptase)Triazoles are a common motif in many antiviral drugs.

Advanced Analytical and Spectroscopic Characterization of N Benzyl 5 Chlorothiophene 2 Sulfonamide

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of N-benzyl-5-chlorothiophene-2-sulfonamide, offering insights into its atomic connectivity and chemical environment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a precise map of the hydrogen and carbon atom environments within the molecule. For this compound, ¹H and ¹³C NMR spectra reveal characteristic signals for each distinct part of the structure.

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group typically appear as a singlet for the methylene (B1212753) (-CH₂-) protons and a multiplet for the five aromatic protons of the phenyl ring. The two protons on the thiophene (B33073) ring are expected to present as distinct doublets due to coupling. The sulfonamide proton (-SO₂NH-) generally appears as a singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the methylene carbon, the carbons of the phenyl ring, and the carbons of the 5-chlorothiophene ring. rsc.org Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to definitively assign these proton and carbon signals and to confirm the connectivity between the benzyl and the 5-chlorothiophene-2-sulfonamide (B1586055) fragments.

Assignment¹H NMR Expected Chemical Shift (δ, ppm)¹³C NMR Expected Chemical Shift (δ, ppm)
Thiophene-H3~7.0-7.2 (d)~125-130
Thiophene-H4~7.4-7.6 (d)~130-135
Benzyl -CH₂-~4.3-4.7 (d or s)~45-50
Benzyl Phenyl-H (ortho, meta, para)~7.2-7.4 (m)~127-129
Sulfonamide -NH-~8.5-10.5 (s, broad)N/A
Thiophene-C2 (bearing SO₂NH)N/A~140-145
Thiophene-C5 (bearing Cl)N/A~130-135
Benzyl Phenyl-C (ipso)N/A~137-140

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in the molecule. The spectra of this compound are characterized by distinct vibrational modes.

The most prominent bands in the IR spectrum are associated with the sulfonamide group. rsc.org Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as strong bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. rsc.orgresearchgate.net The N-H stretching vibration of the sulfonamide is observed in the region of 3390–3229 cm⁻¹. researchgate.net Other characteristic vibrations include C-H stretching from the aromatic rings, C=C stretching of the thiophene and benzene (B151609) rings, and the S-N bond stretching, which is typically seen between 924 and 895 cm⁻¹. rsc.orgresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Sulfonamide)Stretching3390 - 3229Medium
C-H (Aromatic)Stretching3100 - 3000Medium-Weak
S=O (Sulfonamide)Asymmetric Stretching1344 - 1317Strong
S=O (Sulfonamide)Symmetric Stretching1187 - 1147Strong
C=C (Aromatic Rings)Stretching1594 - 1450Medium-Strong
S-N (Sulfonamide)Stretching924 - 895Medium
C-ClStretching~700-750Strong

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy provides information about the conjugated π-systems within the molecule, which act as chromophores. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the 5-chlorothiophene and benzyl moieties.

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is used for the precise determination of the molecular weight and for elucidating the structure through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

Under tandem mass spectrometry (MS/MS) conditions, such as electrospray ionization (ESI), aromatic sulfonamides exhibit characteristic fragmentation pathways. nih.govnih.gov A common fragmentation involves the cleavage of the S-N bond. researchgate.net Another significant pathway observed for many aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), a rearrangement process that results in a unique fragment ion with a mass loss of 64 Da. nih.govresearchgate.net Other expected fragments would arise from the cleavage of the benzyl group, producing a tropylium (B1234903) ion (m/z 91), and fragmentation of the 5-chlorothiophene ring.

m/z Value (Expected)Fragment IdentityFragmentation Pathway
289/291[M+H]⁺ (Molecular Ion)Protonation of the parent molecule
225/227[M+H - SO₂]⁺Loss of neutral SO₂ via rearrangement
184/186[C₄H₂ClS-SO₂NH]⁺Cleavage of the N-CH₂ bond
149/151[C₄H₂ClS]⁺Cleavage of the C-S bond of the sulfonamide
91[C₇H₇]⁺Formation of the tropylium ion from the benzyl group

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction of this compound and Analogues

A single-crystal X-ray diffraction study of this compound would reveal its exact molecular conformation and crystal packing. Based on studies of analogous thiophene and sulfonamide structures, several key features can be anticipated. nih.govnih.gov

Structural ParameterExpected Value / ObservationReference/Analogue Feature
S=O Bond Length~1.43 ÅTypical for sulfonamides
S-N Bond Length~1.65 ÅTypical for sulfonamides
S-C (thiophene) Bond Length~1.76 ÅTypical for thiophene sulfonamides
Primary Intermolecular InteractionN-H···O=S Hydrogen BondForms chains or dimers in sulfonamide crystals. researchgate.net
Secondary InteractionsC-H···π, π-π stackingContributes to overall crystal packing stability. nih.gov
Thiophene-Phenyl Dihedral AngleVariable (often nearly orthogonal)Can be influenced by crystal packing forces. nih.gov

Co-crystallography of Analogues with Biological Targets

While the X-ray crystal structure of this compound itself is not publicly available, co-crystallography studies on closely related analogues have provided significant insights into the molecular interactions with their biological targets. These studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors. The primary biological targets for these analogues have been identified as carbonic anhydrases (CAs) and protein kinases.

Interaction with Carbonic Anhydrase II

A significant body of research has focused on the interaction of thiophene-2-sulfonamide (B153586) derivatives with human carbonic anhydrase II (hCA II), a well-characterized metalloenzyme involved in various physiological processes. X-ray crystallography has been instrumental in elucidating the binding modes of these inhibitors.

One key analogue, 5-[(4-Chlorobenzyl)sulfanyl]thiophene-2-sulfonamide, has been co-crystallized with hCA II, providing a high-resolution view of its binding orientation within the enzyme's active site. rcsb.org The sulfonamide moiety coordinates directly with the catalytic zinc ion (Zn²⁺), a hallmark interaction for this class of inhibitors. The thiophene ring and the substituted benzyl group extend into the hydrophobic and hydrophilic regions of the active site, forming various non-covalent interactions with key amino acid residues.

Another structurally related compound, 5-[2-(morpholine-4-carbonyl)1,3-oxazol-5-yl)]thiophene-2-sulfonamide, has also been successfully co-crystallized with hCA II. ebi.ac.uk This structure reveals how modifications to the substituent at the 5-position of the thiophene ring can influence the binding affinity and selectivity by engaging different pockets within the active site.

Table 1: Crystallographic Data for Thiophene-2-sulfonamide Analogues with hCA II

PDB IDLigandBiological TargetResolution (Å)Key Interactions
5MJN 5-[(4-Chlorobenzyl)sulfanyl]thiophene-2-sulfonamideHuman Carbonic Anhydrase II1.60Coordination with Zn²⁺; interactions with hydrophobic and hydrophilic residues.
5NEE 5-[2-(morpholine-4-carbonyl)1,3-oxazol-5-yl)]thiophene-2-sulfonamideHuman Carbonic Anhydrase II1.85Coordination with Zn²⁺; engagement of different active site pockets. ebi.ac.uk

Interaction with Protein Kinase A

Interestingly, a fragment-based crystallographic screening led to the co-crystallization of 5-chlorothiophene-2-sulfonamide, a core scaffold of the title compound, with cAMP-dependent Protein Kinase A (PKA). rcsb.org PKA is a key enzyme in cellular signaling pathways, and its dysregulation is implicated in various diseases.

The crystal structure (PDB ID: 5N3T) reveals that 5-chlorothiophene-2-sulfonamide binds within the ATP-binding site of PKA. rcsb.org The sulfonamide group forms hydrogen bonds with the backbone amide and carbonyl groups of residues in the hinge region of the kinase. The thiophene ring occupies a hydrophobic pocket, and the chlorine atom is oriented towards the solvent-exposed region. This binding mode is distinct from that observed in carbonic anhydrases and highlights the potential for this chemical scaffold to interact with different classes of enzymes.

Table 2: Crystallographic Data for 5-chlorothiophene-2-sulfonamide with PKA

PDB IDLigandBiological TargetResolution (Å)Key Interactions
5N3T 5-chlorothiophene-2-sulfonamidecAMP-dependent Protein Kinase A1.95Hydrogen bonds with hinge region residues; hydrophobic interactions. rcsb.org

These co-crystallography studies on analogues of this compound underscore the versatility of the 5-chlorothiophene-2-sulfonamide scaffold in binding to different biological targets. The detailed structural information derived from these studies is invaluable for the design of novel inhibitors with improved potency and selectivity for either carbonic anhydrases or protein kinases.

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Novel Chemical Probes for Biological Pathway Studies

The reactivity of the N-benzyl-5-chlorothiophene-2-sulfonamide scaffold suggests its potential as a versatile chemical probe for elucidating complex biological pathways. The sulfonamide group can undergo nucleophilic substitution, allowing for the introduction of various reporter tags such as fluorophores or biotin. This would enable the tracking and visualization of the molecule's interactions with cellular components, providing insights into its mechanism of action and identifying its biological targets.

Furthermore, the thiophene (B33073) ring can be functionalized, offering another avenue for modification. For instance, the introduction of a nitro group, as seen in the related compound N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide, can enhance its biological activity and provide a handle for further chemical modifications. smolecule.com The development of a library of such probes derived from this compound could be instrumental in dissecting signaling cascades and metabolic pathways.

Strategies for Overcoming Antimicrobial Resistance through Mechanism-Based Design

The sulfonamide class of compounds has a well-established history as antibacterial agents. nih.gov They typically function by inhibiting dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov The emergence of drug-resistant bacterial strains necessitates the development of new antimicrobial agents. Thiophene sulfonamides, including derivatives of this compound, represent a promising class of compounds to address this challenge.

Recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated their efficacy against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. nih.gov This suggests that the thiophene sulfonamide core is a valuable pharmacophore for targeting resistant bacteria. Mechanism-based design strategies could involve modifying the N-benzyl group and the substituents on the thiophene ring of this compound to enhance its potency and spectrum of activity. For example, structure-activity relationship (SAR) studies on N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives have shown that both the benzyl (B1604629) unit and the linker significantly impact antibacterial activity. nih.gov

Future research could focus on designing derivatives that inhibit novel bacterial targets or act via a multi-target mechanism to circumvent existing resistance pathways. The potential for these compounds to act as bacteriostatic agents by hindering folic acid synthesis presents a clear avenue for further investigation. nih.gov

Exploration of New Therapeutic Applications Based on Enzyme/Receptor Modulation

Beyond their antimicrobial properties, thiophene sulfonamides have shown potential in modulating the activity of various enzymes and receptors, opening up new therapeutic avenues.

A notable example is the inhibition of carbonic anhydrases (CAs). A series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides were found to be potent inhibitors of human carbonic anhydrase isoforms, particularly hCA II, hCA IX, and hCA XII, which are associated with tumors. nih.gov This suggests that this compound and its derivatives could be investigated as potential anticancer agents.

The N-benzyl moiety is also a key feature in compounds designed to interact with specific receptors. For instance, N-benzyltryptamines have been studied for their affinity and functional activity at serotonin (B10506) 5-HT2 receptor subtypes. researchgate.net While the core scaffold is different, this highlights the potential for the N-benzyl group to guide the interaction of this compound with specific receptors, which could be explored for applications in neuroscience or other therapeutic areas.

Furthermore, a series of N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one analogs have been identified as inhibitors of the NLRP3 inflammasome, suggesting a potential role for N-benzyl sulfonamide derivatives in treating inflammatory diseases. nih.gov

Table 1: Potential Enzyme/Receptor Targets for this compound Derivatives

Target ClassSpecific ExamplesPotential Therapeutic ApplicationReference
Metallo-β-lactamasesNew Delhi Metallo-β-lactamase (NDM-1)Antibacterial nih.gov
Carbonic AnhydraseshCA II, hCA IX, hCA XIIAnticancer nih.gov
Serotonin Receptors5-HT2A, 5-HT2CNeurological Disorders researchgate.net
InflammasomesNLRP3Inflammatory Diseases nih.gov

Integration of Computational and Experimental Methodologies for Accelerated Discovery

The integration of computational and experimental approaches can significantly accelerate the discovery and optimization of new drugs based on the this compound scaffold.

Computational studies, such as those performed on thiophene sulfonamide derivatives, can provide valuable insights into their structural, molecular orbital, and thermodynamic parameters. mdpi.com Density Functional Theory (DFT) calculations can be used to predict the geometric parameters, vibrational frequencies, and electronic properties of this compound and its analogs. mdpi.com This information can guide the synthesis of new derivatives with improved properties.

Molecular docking studies can be employed to predict the binding modes and affinities of these compounds with their biological targets. For example, in silico tests on 5-bromo-N-alkylthiophene-2-sulfonamides against a protein from NDM-producing K. pneumoniae revealed key hydrogen bond and hydrophobic interactions. nih.gov Similar computational approaches can be used to screen virtual libraries of this compound derivatives against various enzyme and receptor targets, prioritizing the most promising candidates for synthesis and experimental validation.

This synergistic approach, combining computational predictions with experimental synthesis and biological evaluation, will be crucial for unlocking the full therapeutic potential of this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-5-chlorothiophene-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodology: A common approach involves sulfonylation of 5-chlorothiophene-2-sulfonyl chloride with benzylamine. Key steps include:

  • Chlorosulfonation : Reacting thiophene derivatives with chlorosulfonic acid to generate the sulfonyl chloride intermediate .
  • Amine coupling : Using benzylamine under anhydrous conditions (e.g., DCM with triethylamine as a base) to form the sulfonamide bond. Optimize temperature (RT to 40°C) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize byproducts .
    • Validation: Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural integrity of N-benzyl-5-chlorothiophene-2-sulfonamide confirmed?

  • Techniques:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., benzyl group integration at δ 4.3–4.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]<sup>+</sup> for C11H11ClNO2S2) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Biological relevance: Sulfonamide derivatives are studied for:

  • Enzyme inhibition : Targeting carbonic anhydrases or kinases due to the sulfonamide group’s metal-coordinating ability .
  • Antimicrobial activity : Structural analogs with chloro and benzyl substituents show potency against Gram-positive bacteria .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro, benzyl) influence the compound’s reactivity and bioactivity?

  • Mechanistic insight:

  • Electron-withdrawing chloro group : Enhances electrophilicity of the thiophene ring, facilitating nucleophilic substitutions. This may also improve metabolic stability .
  • Benzyl group : Modulates lipophilicity, impacting membrane permeability in cellular assays. Comparative studies with N-alkyl analogs can clarify structure-activity relationships (SAR) .

Q. How can contradictory data on synthetic yields be resolved?

  • Case study: Discrepancies in yield (e.g., 47–98% in amine coupling ) arise from:

  • Purity of starting materials : Use HPLC to verify sulfonyl chloride purity (>95%) before reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions vs. DCM .
    • Mitigation: Employ Design of Experiments (DoE) to optimize temperature, solvent, and catalyst interactions .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

  • Approach:

  • Molecular docking : Use InChI key (e.g., WKAJLWHPNIJUDZ ) to model binding to enzymes like carbonic anhydrase IX.
  • DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict reactivity sites .

Q. How does the compound’s stability vary under different storage conditions?

  • Guidelines:

  • Thermal stability : Store at –20°C in amber vials to prevent degradation.
  • Hygroscopicity : The sulfonamide group may absorb moisture; use desiccants in packaging .

Q. What analytical methods validate purity and detect degradation products?

  • Protocol:

  • HPLC-DAD : Employ a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to separate impurities.
  • LC-MS : Identify degradation products (e.g., hydrolyzed sulfonamide) via fragmentation patterns .

Methodological Recommendations

  • Synthetic optimization : Pre-activate benzylamine with NaH in THF for enhanced nucleophilicity .
  • Crystallography : Grow crystals in ethanol/water (7:3) for SC-XRD analysis .
  • Biological assays : Pair with in silico ADMET profiling to prioritize analogs for in vivo testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.